![molecular formula C26H22N2O6 B1228877 4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester](/img/structure/B1228877.png)
4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester
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Overview
Description
4-(1,3-dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester is an aromatic ketone.
Scientific Research Applications
Photophysical Properties and Electronic Behaviors
- This compound and its derivatives have been studied for their unique photophysical properties. Research indicates they exhibit aggregation enhanced emission when forming nanoaggregates in aqueous-DMF solution. These properties are significant due to their potential applications in advanced photonic and electronic devices (Srivastava, Singh, & Mishra, 2016).
Molecular Probes for Nanoparticles
- Some derivatives of this compound have shown promise as sensitive molecular probes for ZnO nanoparticles. Their unique fluorescence features, like dual fluorescence and bathochromic shifts, are especially useful for detailed spectroscopic studies (Bekere, Gachet, Lokshin, Marine, & Khodorkovsky, 2013).
Organotin Carboxylates Synthesis
- It's been used in the synthesis of organotin carboxylates, which are significant in the field of organometallic chemistry. These compounds have various applications, including in materials science and catalysis (Xiao, Han, Mei, Zhu, Shao, Liang, Tian, & Xu, 2013).
Potential in Herbicidal Activities
- Derivatives of this compound have shown potential herbicidal activities. They exhibit symptoms like leaf cupping and necrosis against weeds, indicating their utility in agriculture and weed control (Huang, Luo, Mo, Ren, Wang, Ou, Lei, Liu, Huang, & Xu, 2009).
Gel Formation in Imide Derivatives
- The compound's derivatives have been explored for their ability to form gels in certain solvents, a property that could be useful in materials science for developing new types of gel materials (Singh & Baruah, 2008).
properties
Product Name |
4-(1,3-Dioxo-2-benzo[de]isoquinolinyl)butanoic acid [2-(2-acetylanilino)-2-oxoethyl] ester |
---|---|
Molecular Formula |
C26H22N2O6 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
[2-(2-acetylanilino)-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate |
InChI |
InChI=1S/C26H22N2O6/c1-16(29)18-9-2-3-12-21(18)27-22(30)15-34-23(31)13-6-14-28-25(32)19-10-4-7-17-8-5-11-20(24(17)19)26(28)33/h2-5,7-12H,6,13-15H2,1H3,(H,27,30) |
InChI Key |
GFWQGEIRHRWBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)COC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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